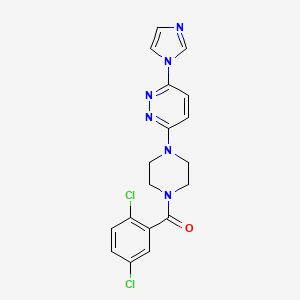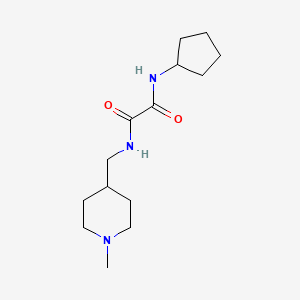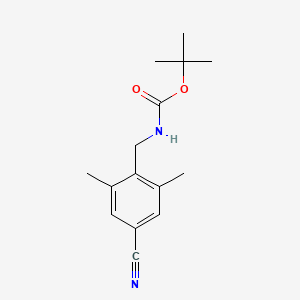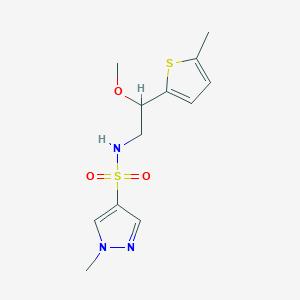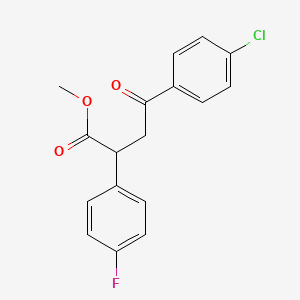
Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate, commonly known as CFPBO, is a synthetic compound that belongs to the class of beta-keto esters. It is a white crystalline powder with a molecular formula of C17H12ClFNO3 and a molecular weight of 343.73 g/mol. CFPBO is widely used in scientific research due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Molecular Structure and Synthesis
Research has provided insights into the molecular docking, vibrational, structural, electronic, and optical studies of compounds structurally similar to Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate. These studies have indicated that such compounds are candidates for nonlinear optical materials and have potential biological activities, as evidenced by Auto-dock studies suggesting inhibition of Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).
The synthesis and structural characterization of isostructural compounds involving 4-(4-chlorophenyl)-2-(4-fluorophenyl) have been performed, highlighting their potential in forming stable crystal structures suitable for detailed molecular studies (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Pharmacological Potential
Studies on similar butanoic acid derivatives have demonstrated their potential in inhibiting enzymes like kynurenine-3-hydroxylase, indicating their importance in neuroprotective agents (Drysdale et al., 2000).
The antinociceptive activities of enaminone compounds, structurally related to Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate, have been evaluated in animal models, showing potential for pain management (Masocha, Kombian, & Edafiogho, 2016).
Chemical Reactions and Properties
- The reactions of compounds with similar structures to Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate with amines and other reagents have been explored, indicating various possibilities for synthesis and functionalization, which could be useful in developing new pharmaceuticals (Potikha et al., 2009).
Propiedades
IUPAC Name |
methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFO3/c1-22-17(21)15(11-4-8-14(19)9-5-11)10-16(20)12-2-6-13(18)7-3-12/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTVCXZZWVAHDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2601584.png)
![1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2601586.png)
![2-(1-adamantyl)-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]acetamide](/img/structure/B2601589.png)
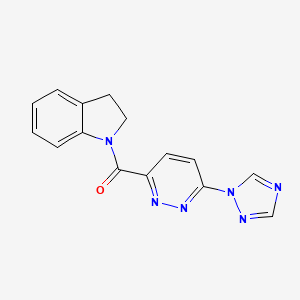
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2601593.png)
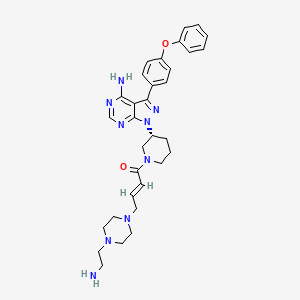
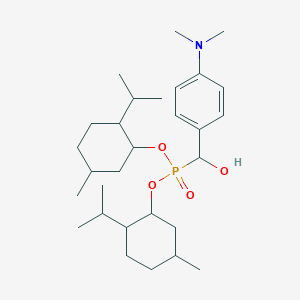
![2-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2601596.png)
![3-[(2,6-dichlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2601600.png)
